1,1-Difluorohydrazine
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Overview
Description
1,1-Difluorohydrazine is a chemical compound with the molecular formula H₂F₂N₂. It is a derivative of hydrazine where two hydrogen atoms are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluorohydrazine typically involves the reaction of hydrazine with a fluorinating agent. One common method is the reaction of hydrazine with sulfur tetrafluoride (SF₄) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The choice of fluorinating agents and solvents can vary based on availability and cost considerations .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluorohydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form difluorodiazene.
Reduction: It can be reduced back to hydrazine.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under mild conditions.
Major Products Formed
Oxidation: Difluorodiazene.
Reduction: Hydrazine.
Substitution: Various substituted hydrazines depending on the nucleophile used.
Scientific Research Applications
1,1-Difluorohydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: It is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to introduce fluorine atoms into pharmaceutical compounds, which can improve their metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,1-Difluorohydrazine involves its ability to act as a nucleophile or electrophile in chemical reactions. The presence of fluorine atoms increases the compound’s reactivity by making the nitrogen atoms more electron-deficient. This allows it to participate in a variety of chemical transformations, including nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Hydrazine (N₂H₄): The parent compound of 1,1-Difluorohydrazine, used as a rocket propellant and in various industrial applications.
1,1-Difluoroethane (C₂H₄F₂): An organofluorine compound used as a refrigerant and propellant.
Difluoromethane (CH₂F₂): Another fluorinated compound used in refrigeration and as a blowing agent for foams.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other fluorinated hydrazines. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both academic and industrial research .
Properties
CAS No. |
115967-51-6 |
---|---|
Molecular Formula |
F2H2N2 |
Molecular Weight |
68.026 g/mol |
IUPAC Name |
1,1-difluorohydrazine |
InChI |
InChI=1S/F2H2N2/c1-4(2)3/h3H2 |
InChI Key |
BGZRXRFIQNZCLZ-UHFFFAOYSA-N |
Canonical SMILES |
NN(F)F |
Origin of Product |
United States |
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